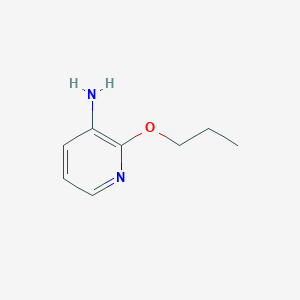

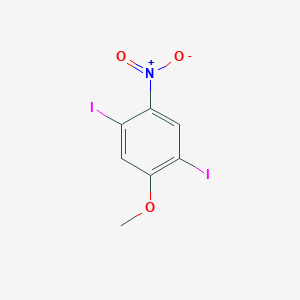

2-Propoxypyridin-3-amine

Descripción general

Descripción

The compound of interest, 2-Propoxypyridin-3-amine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atom in the pyridine ring. Although the specific compound 2-Propoxypyridin-3-amine is not directly mentioned in the provided papers, the related pyridine derivatives and their chemical properties, synthesis, and applications can give insights into the behavior and potential uses of 2-Propoxypyridin-3-amine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the formation of complex structures through various chemical reactions. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of a ligand that can engage in coordination with metal ions such as ZnCl2 . Similarly, the discovery and synthesis of 2,3-diarylfuro[2,3-b]pyridine-4-amines as Lck inhibitors demonstrate the complexity and specificity of synthetic routes tailored for desired biological activities . The cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol to form 1,2-dihydropyridines indicates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their physical properties and reactivity. The crystal and molecular structure of 3-(2-amino-pyridinium)-propionate monohydrate shows that the carboxylate group can engage in intermolecular hydrogen bonding, which affects the compound's solid-state properties . The structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine reveals supramolecular characteristics such as π–π stacking and hydrogen bonding, which are significant for understanding the compound's behavior in different states .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that modify their structure and function. For example, the synthesis of 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine involves a one-pot reaction with iodine and DMSO, followed by a Mannich reaction to form Mannich bases . The condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine to form 2-{[3-(Triethoxysilyl)propyl]amino}pyridine demonstrates the reactivity of the amine group in pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The fluorescent properties of L1 and its ZnCl2 complex, which exhibit aggregation-induced emission behavior, are an example of how molecular structure affects optical properties . The pharmacokinetic properties of 2,3-diarylfuro[2,3-b]pyridine-4-amines highlight the importance of understanding the physical properties in the context of drug development . The crystal structure analysis of metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile provides insights into the stability and interactions within the crystal lattice .

Aplicaciones Científicas De Investigación

Acetic Acid Promoted Redox Annulations with Dual C–H Functionalization

- Application : This study highlights the use of amines, including 2-alkylquinoline-3-carbaldehydes and pyridine analogues, in redox-neutral annulations involving dual C–H bond functionalization. Acetic acid acts as the sole promoter in these transformations (Zhengbo Zhu & D. Seidel, 2017).

Redox-Activated Amines in C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation

- Application : This research presents a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives, showcasing broad substrate scope and high chemoselectivity under mild conditions (M. Ociepa, Joanna Turkowska & D. Gryko, 2018).

Preparation, X-ray Structure, and Reactivity of 2-iodylpyridines

- Application : This paper details the synthesis and structural analysis of 2-iodylpyridines, including derivatives of 3-alkoxy-2-iodylpyridines. These compounds, particularly 2-iodyl-3-propoxypyridine, are utilized as recyclable reagents for the oxidation of sulfides and alcohols (A. Yoshimura et al., 2011).

Enantioselective A(3) Reactions

- Application : This study demonstrates the asymmetric A(3) reactions of pyrrolidine and related amines using a Cu(I)/acid-thiourea catalyst combination to obtain propargylamines with high enantioselectivity. This process allows for the transformation of pyrrolidine-derived propargylamines to allenes without loss of enantiopurity (Chen Zhao & D. Seidel, 2015).

N-Acyloxyphthalimides as Nitrogen Radical Precursors

- Application : The paper reports a method for room temperature visible light photocatalyzed C–H amination of arenes and heteroarenes using N-acyloxyphthalimides as precursors to nitrogen-based radical intermediates, enabling selective meta-amination of pyridine derivatives (Laura J. Allen et al., 2014).

Ru(3)(CO)(12)-catalyzed Coupling Reaction

- Application : This research describes the catalytic reactions that involve the cleavage of an sp(3) C-H bond adjacent to a nitrogen atom in N-2-pyridynyl alkylamines, using Ru(3)(CO)(12) as the catalyst. It demonstrates the importance of the coordination of the nitrogen atom to the ruthenium catalyst (N. Chatani et al., 2001).

Direcciones Futuras

Propiedades

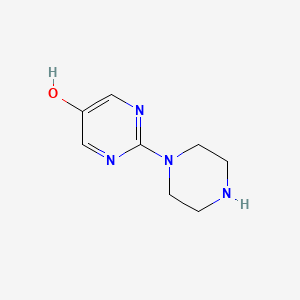

IUPAC Name |

2-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUAVVAPKPZZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651283 | |

| Record name | 2-Propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxypyridin-3-amine | |

CAS RN |

58443-06-4 | |

| Record name | 2-Propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)